3-Amino-7-chloro-2-naphthoic acid
Description
Contextualization of Naphthalene (B1677914) Carboxylic Acids in Organic Chemistry
Naphthalene carboxylic acids, known as naphthoic acids, are fundamental building blocks in organic chemistry. They consist of a naphthalene core, a bicyclic aromatic hydrocarbon made of two fused benzene (B151609) rings, to which one or more carboxyl groups are attached. drugbank.com The two most basic isomers are 1-naphthoic acid and 2-naphthoic acid, differing by the position of the carboxylic acid group on the naphthalene ring. wikipedia.orgwikipedia.org These compounds are white solids and serve as key precursors in the synthesis of a wide range of organic molecules. wikipedia.orgwikipedia.orgmedchemexpress.com Their applications are diverse, finding use as raw materials for dyes, photosensitive materials, and lubricants. medchemexpress.com In the context of life sciences, they are also utilized as biochemical reagents. medchemexpress.com The synthesis of naphthoic acids can be achieved through methods such as the carboxylation of Grignard reagents prepared from bromonaphthalene or the nickel-catalyzed carboxylation of chloronaphthalene. wikipedia.orgwikipedia.org
Significance of Amino and Carboxyl Functional Groups in Naphthoic Acid Scaffolds
The introduction of functional groups, such as amino (–NH₂) and carboxyl (–COOH) groups, onto the naphthoic acid scaffold dramatically increases its chemical utility. The resulting aminonaphthoic acids are amphoteric molecules, possessing both acidic and basic properties. chemicalbook.com The carboxylic acid group can donate a proton, conferring acidic characteristics, while the amino group can accept a proton, lending weak basicity. chemicalbook.com
This dual functionality makes them highly valuable as versatile building blocks in organic synthesis. chemicalbook.com For instance, 3-Amino-2-naphthoic acid is a well-documented intermediate used in the production of dyes and pigments. chemicalbook.com Its unique reactivity has been harnessed to create complex heterocyclic systems, such as carbazole (B46965) fused benzoquinolines, through reactions like the Friedländer hetero-annulation. chemicalbook.com Furthermore, these functional groups are pivotal in the development of analytical tools; 3-amino-2-naphthoic acid has been engineered into a "turn-on" fluorescence probe for the specific detection of the cyanate (B1221674) anion, a biomarker for certain diseases. chemicalbook.comchemicalbook.com The amino group's ability to react and modulate the electronic structure of the naphthalene ring is key to this fluorescence-based sensing mechanism. chemicalbook.com
Rationale for Halogenation, with a Focus on Chlorine Substitution at C-7, in Naphthoic Acid Systems
Halogenation, the process of introducing halogen atoms into a molecule, is a powerful and widely used strategy in both materials science and medicinal chemistry. mt.com Introducing a halogen like chlorine onto an aromatic ring, such as naphthalene, significantly alters the molecule's physicochemical properties. Halogens are electronegative and exert a strong electron-withdrawing inductive effect, which can influence the reactivity of the entire molecule. libretexts.org This modification is critical for fine-tuning the electronic landscape of a compound, which can, in turn, enhance properties like membrane binding and permeation, a common objective in drug design. nih.gov
Academic Research Objectives and Scope for 3-Amino-7-chloro-2-naphthoic Acid
The primary academic research objective for a compound like this compound is its utilization as a specialized building block or intermediate in organic synthesis. Its trifunctional nature—possessing an amine, a carboxylic acid, and a halogen on a rigid naphthalene scaffold—makes it a highly attractive precursor for creating complex target molecules.
The scope of research involving this compound would likely encompass:
Synthesis of Novel Heterocycles: Employing the amino and carboxyl groups in condensation or cyclization reactions to build novel heterocyclic frameworks. The chlorine atom would serve as a key modulator of the final product's electronic properties.
Development of Bioactive Molecules: Using the compound as a scaffold for the synthesis of potential therapeutic agents. Drawing parallels from similar structures, research could target the development of new antimicrobial or anticancer compounds.
Creation of Advanced Materials: Leveraging the naphthalene core and its functional groups to synthesize novel dyes, pigments, or fluorescent probes. The chloro-substituent could be used to tune the photophysical properties (e.g., absorption and emission wavelengths) of the resulting materials.
Exploration of Reaction Methodologies: Using the compound as a substrate to explore new synthetic methods, particularly cross-coupling reactions at the C-7 position, to further elaborate the molecular structure.
In essence, this compound represents a platform for chemical innovation, providing chemists with a tool to construct sophisticated molecules with tailored properties for applications in medicine, materials science, and beyond.
Data Tables
Table 1: Physicochemical Properties of Naphthoic Acid Derivatives
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| 1-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | 161 | White solid |
| 2-Naphthoic Acid | C₁₁H₈O₂ | 172.18 | 185.5 | White solid |
| 3-Amino-2-naphthoic acid | C₁₁H₉NO₂ | 187.19 | 212-215 (dec.) | Yellow to olive powder |
Data sourced from references wikipedia.orgwikipedia.orgchemicalbook.comsigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
3-amino-7-chloronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c12-8-2-1-6-5-10(13)9(11(14)15)4-7(6)3-8/h1-5H,13H2,(H,14,15) |
InChI Key |
HKSMFSFBOOKECP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC(=C(C=C21)N)C(=O)O)Cl |
Origin of Product |
United States |
Advanced Chemical Reactivity and Functional Derivatization of 3 Amino 7 Chloro 2 Naphthoic Acid
Chemical Transformations at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, allowing for the introduction of a wide array of functional groups through esterification, amidation, and other transformations.
Esterification and Amidation Reactions for Diverse Conjugates
The carboxylic acid moiety of 3-Amino-7-chloro-2-naphthoic acid can be readily converted into esters and amides, which are crucial intermediates in organic synthesis.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A common method for amino acids involves reaction with an alcohol in the presence of a reagent like trimethylchlorosilane, which facilitates the reaction under mild conditions.
Amidation reactions are fundamental for creating peptide bonds and other amide-containing structures. These transformations are often carried out by activating the carboxylic acid, which can then react with a primary or secondary amine. Common activation strategies include:
Conversion to Acyl Chlorides: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a highly reactive acyl chloride, which readily reacts with amines.
Use of Coupling Reagents: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. These reagents react with the carboxylic acid to form a reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and suppress side reactions.
These methods allow for the conjugation of this compound with various molecules, including other amino acids, aliphatic and aromatic amines, and alcohols, to produce a diverse library of derivatives.
Table 1: Representative Conditions for Esterification and Amidation
| Transformation | Reagents | Solvent | Conditions | Product Type |
|---|---|---|---|---|
| Esterification | Methanol, Trimethylchlorosilane | Methanol | Room Temperature | Methyl Ester |
| Amidation | Primary/Secondary Amine, EDC, HOBt | DMF | 0°C to Room Temp | Substituted Amide |
| Amidation | Thionyl Chloride, then Amine, Base | Aprotic (e.g., THF) | Reflux, then 0°C to RT | Substituted Amide |
Decarboxylation Processes and Related Transformations
Decarboxylation is a chemical reaction that removes the carboxyl group, releasing carbon dioxide (CO₂). For aromatic carboxylic acids, this transformation typically requires forcing conditions, as the C-C bond is strong. The stability of the resulting aryl anion intermediate is a key factor.
Common methods for the decarboxylation of aromatic acids include:
Heating with Soda Lime: A mixture of the carboxylic acid's sodium salt and soda lime (a mixture of calcium oxide, sodium hydroxide, and calcium hydroxide) is heated strongly. This process removes the carboxyl group and replaces it with a hydrogen atom.
Catalytic Decarboxylation: Metal catalysts can facilitate decarboxylation under more controlled conditions. For instance, studies on model compounds like naphthoic acid have shown that catalysts such as silver oxide (Ag₂O) can be effective at high temperatures (e.g., 300°C). The mechanism can involve radical pathways, particularly when transition metals like Cu(II) are used.
For this compound, decarboxylation would yield 2-amino-6-chloronaphthalene. The reaction conditions would need to be carefully selected to avoid degradation of the amino group.
Chemical Reactions at the Amino Group
The primary aromatic amino group is a versatile handle for a wide range of chemical modifications, including protection, functionalization, and conversion to other functional groups.
Acylation and Alkylation for Amine Protection and Functionalization
Acylation of the amino group is a common strategy for both protection and functionalization. The reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) readily forms an amide. This is often done to protect the amino group from participating in subsequent reactions. For example, reaction with acetyl chloride would yield N-acetyl-3-amino-7-chloro-2-naphthoic acid.
Alkylation involves the introduction of alkyl groups onto the nitrogen atom. This can be achieved by reacting the amine with alkyl halides. However, over-alkylation to form tertiary amines or even quaternary ammonium salts is a common side reaction that must be controlled. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for controlled mono-alkylation.
Diazotization and Subsequent Conversion Reactions (e.g., Sandmeyer Type)
Diazotization of the primary aromatic amino group on this compound is a powerful transformation that opens access to a vast number of derivatives. The reaction involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), typically at low temperatures (0–5 °C). This process converts the amino group into a highly reactive diazonium salt (-N₂⁺).
The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles. The Sandmeyer reaction specifically refers to the copper(I)-catalyzed displacement of the diazonium group. This reaction provides a reliable method for introducing halides and other functional groups onto the aromatic ring that are often difficult to install by other means.
Key Sandmeyer-type transformations include:
Chlorination: Using copper(I) chloride (CuCl) to replace the amino group with a chloro group.
Bromination: Using copper(I) bromide (CuBr) to install a bromo group.
Cyanation: Using copper(I) cyanide (CuCN) to form a nitrile (benzonitrile derivative).
Other related, non-copper-catalyzed reactions of the diazonium salt can be used to introduce iodo (using KI), fluoro (the Balz-Schiemann reaction using HBF₄), and hydroxyl (heating in acidic water) groups. Applying these reactions to this compound would allow for the synthesis of 3-halo, 3-cyano, and 3-hydroxy derivatives.
Table 2: Potential Sandmeyer and Related Reactions
| Starting Functional Group | Reagents | Product Functional Group | Reaction Name |
|---|---|---|---|
| -NH₂ | 1. NaNO₂, HCl (0-5°C) 2. CuCl | -Cl | Sandmeyer |
| -NH₂ | 1. NaNO₂, HCl (0-5°C) 2. CuBr | -Br | Sandmeyer |
| -NH₂ | 1. NaNO₂, HCl (0-5°C) 2. CuCN | -CN | Sandmeyer |
| -NH₂ | 1. NaNO₂, HCl (0-5°C) 2. KI | -I | Diazonium Salt Reaction |
| -NH₂ | 1. NaNO₂, HBF₄ 2. Heat | -F | Balz-Schiemann |
Heterocyclic Ring Formation via Condensation Reactions
The ortho-relationship of the amino and carboxylic acid groups in 3-amino-2-naphthoic acid and its derivatives is particularly useful for the construction of fused heterocyclic ring systems. These reactions typically involve condensation with a bifunctional reagent, where one part reacts with the amine and the other with the carboxylic acid to form a new ring.
For example, amino acids are common starting materials for the synthesis of quinazolinones and related fused heterocycles. The reaction of this compound with reagents such as:
Aldehydes: Condensation can lead to the formation of Schiff bases, which may subsequently cyclize.
Anhydrides or Acid Chlorides: Reaction with reagents like phthalic anhydride or chloroacetyl chloride can lead to the formation of fused imide or lactam systems.
Isothiocyanates: Reaction with isothiocyanates can form thiourea derivatives, which can then be cyclized to form thiazepine or other sulfur-containing heterocyclic systems.
These condensation reactions provide a direct route to complex, polycyclic aromatic systems containing nitrogen, and potentially oxygen or sulfur, fused to the naphthalene (B1677914) core.
Reactivity and Modifications of the Naphthalene Ring System
The reactivity of the this compound molecule is governed by the electronic properties of its substituents—the amino (-NH2), chloro (-Cl), and carboxylic acid (-COOH) groups—and their positions on the naphthalene core. These groups modulate the electron density of the aromatic rings, influencing the regioselectivity of substitution reactions.
Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for modifying aromatic systems. masterorganicchemistry.comyoutube.com It involves the attack of an electrophile on the electron-rich π-system of the naphthalene ring, leading to the substitution of a hydrogen atom. masterorganicchemistry.comyoutube.com The rate and position of this substitution are dictated by the existing substituents.
In this compound, the substituents exert competing electronic effects:
Amino Group (-NH2): Located at the C3 position, this is a powerful activating group due to its ability to donate electron density via resonance. It strongly directs incoming electrophiles to the ortho and para positions.
Carboxylic Acid Group (-COOH): Positioned at C2, this is a deactivating group, withdrawing electron density from the ring and directing electrophiles to the meta position.
The reaction's outcome depends on the synergistic and antagonistic effects of these groups. The amino group is the most powerful activating director, meaning its influence will likely dominate the regioselectivity on the first ring. Electrophilic attack will preferentially occur at positions activated by the amino group and not strongly deactivated by the carboxyl group. The C4 position is ortho to the amino group and meta to the carboxyl group, making it a highly probable site for substitution. The C1 position is also ortho to the amino group, but substitution here may be sterically hindered by the adjacent carboxylic acid.
On the second ring, the chloro group directs incoming electrophiles to the C6 and C8 positions. Given that this ring lacks a strong activating group, substitution is less likely to occur here compared to the more activated first ring.
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Substitution Sites |
|---|---|---|---|---|
| -NH2 | C3 | Activating | Ortho, Para | C1, C4 |
| -COOH | C2 | Deactivating | Meta | C4 |
| -Cl | C7 | Deactivating | Ortho, Para | C6, C8 |
Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.com Unlike EAS, this reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org
In this compound, the chloro atom at the C7 position is the potential leaving group. For an efficient NAS reaction to occur, a potent electron-withdrawing group would need to be present at the C6 or C8 position. The existing amino and carboxylic acid groups are on the other ring and are not positioned to effectively stabilize the negative charge on the ring containing the chlorine atom through resonance. Therefore, the naphthalene ring system of this compound is not considered "activated" for NAS under standard conditions. nih.gov Displacement of the chloro group would require harsh reaction conditions, such as the use of very strong nucleophiles or high temperatures, and is generally not a favored reaction pathway for this molecule. libretexts.org
Supramolecular Assembly and Coordination Chemistry
The functional groups of this compound—specifically the carboxylic acid and amino moieties—are key to its participation in non-covalent interactions, which drive the formation of larger, ordered structures.
The formation of supramolecular assemblies is directed by specific intermolecular interactions, with hydrogen bonding being particularly significant. mdpi.com this compound possesses both hydrogen bond donors (-OH of the carboxyl group and -NH of the amino group) and hydrogen bond acceptors (the carbonyl oxygen of the carboxyl group and the nitrogen of the amino group). This dual functionality allows it to engage in robust and directional hydrogen bonding to form complex architectures. researchgate.netnih.gov
These interactions make the compound an excellent candidate for forming co-crystals. google.com Co-crystals are multicomponent crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds. nih.gov By selecting a co-former molecule with complementary hydrogen bonding sites, it is possible to design novel crystalline structures. For instance, co-crystallization with pyridine derivatives could lead to the formation of a predictable acid-pyridine supramolecular synthon. mdpi.comresearchgate.net Similarly, pairing with other carboxylic acids could result in acid-acid homodimers or heterodimers.
| Functional Group in Co-former | Example Co-former | Expected Hydrogen Bond Synthon | Interaction Type |
|---|---|---|---|
| Pyridine | Isonicotinamide | Carboxylic Acid···Pyridine | O-H···N |
| Carboxylic Acid | Benzoic Acid | Carboxylic Acid Dimer | O-H···O |
| Amide | Nicotinamide | Carboxylic Acid···Amide | O-H···O and N-H···O |
| Primary Amine | 4-Amino-2-chloropyridine | Carboxylic Acid···Amine | O-H···N and N-H···O |
The presence of both an amino and a carboxylate group allows this compound to act as a chelating ligand in coordination chemistry. Amino acids and their derivatives are well-known for their ability to form stable complexes with a variety of transition metal ions. google.com Coordination typically occurs through the nitrogen atom of the amino group and one of the oxygen atoms of the deprotonated carboxylate group, forming a stable five-membered chelate ring. mdpi.com
| Transition Metal Ion | Common Oxidation State | Potential Coordination Geometry | Ligand Binding Mode |
|---|---|---|---|
| Copper(II) | +2 | Square Planar, Octahedral | Bidentate (N,O) |
| Zinc(II) | +2 | Tetrahedral, Octahedral | Bidentate (N,O) |
| Cobalt(II) | +2 | Tetrahedral, Octahedral | Bidentate (N,O) |
| Nickel(II) | +2 | Square Planar, Octahedral | Bidentate (N,O) |
Comprehensive Spectroscopic and Structural Characterization of 3 Amino 7 Chloro 2 Naphthoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 3-amino-7-chloro-2-naphthoic acid, ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon environments, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of a derivative, 2-chloro-3-(phenylamino)-1,4-naphthoquinone, reveals characteristic signals for the aromatic protons. molbase.com For this compound, one would expect to see distinct signals for the protons on the naphthalene (B1677914) ring, as well as signals for the amino and carboxylic acid protons. The chemical shifts and coupling constants of the naphthyl protons would be influenced by the positions of the amino, chloro, and carboxylic acid groups.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For a related compound, 3-amino-2-naphthoic acid, the carbon signals have been recorded, offering a reference for the expected chemical shifts in the chloro-substituted analog. The introduction of a chlorine atom at the 7-position would cause a downfield shift for the C-7 carbon and would also influence the shifts of the surrounding carbons.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the naphthalene ring.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | ~7.8-8.0 | - |
| C1 | - | ~125-130 |
| C2 | - | ~140-145 (with COOH) |
| C3 | - | ~110-115 (with NH₂) |
| H4 | ~7.2-7.4 | - |
| C4 | - | ~120-125 |
| C4a | - | ~130-135 |
| H5 | ~7.6-7.8 | - |
| C5 | - | ~125-130 |
| H6 | ~7.4-7.6 | - |
| C6 | - | ~128-132 |
| C7 | - | ~130-135 (with Cl) |
| H8 | ~7.9-8.1 | - |
| C8 | - | ~125-130 |
| C8a | - | ~135-140 |
| NH₂ | ~4.0-5.0 (broad) | - |
| COOH | ~11.0-13.0 (broad) | ~165-170 |
Note: The data in this table is predicted based on known values for similar compounds and general substituent effects. Actual experimental values may vary.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, confirming its molecular formula of C₁₁H₈ClNO₂.
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would offer insights into the compound's structure. The fragmentation pattern of the related 3-hydroxy-2-naphthoic acid shows characteristic losses of small molecules like H₂O and CO₂. For this compound, one would expect to observe fragmentation pathways involving the loss of the carboxylic acid group (as CO₂), the amino group, and potentially the chlorine atom.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), and C-Cl stretch (typically in the 600-800 cm⁻¹ region). The IR spectra of related N-substituted-3-chloro-2-azetidinones show a C=O stretching frequency around 1710 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system. The symmetric vibrations of the naphthalene ring would be prominent in the Raman spectrum.
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Optical Properties
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule and its subsequent emission of light.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet and possibly the visible region, arising from π-π* transitions within the naphthalene ring system. The positions of the absorption maxima would be influenced by the amino, chloro, and carboxylic acid substituents.
Fluorescence Spectroscopy: The related compound, 3-amino-2-naphthoic acid, has been investigated as a fluorescent probe. It is likely that this compound also exhibits fluorescence. The emission spectrum would provide information about the excited state properties of the molecule. The presence of the chlorine atom may influence the fluorescence quantum yield and lifetime through the heavy-atom effect.
Theoretical and Computational Investigations of 3 Amino 7 Chloro 2 Naphthoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods, which are based on the principles of quantum mechanics, can provide detailed information about electron distribution, orbital energies, and molecular properties that govern reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is particularly well-suited for determining the ground-state properties of medium-sized organic molecules like 3-Amino-7-chloro-2-naphthoic acid. DFT calculations can predict a range of important parameters, including optimized molecular geometry, electronic energies, and the distribution of electron density.
A typical DFT study on this compound would involve the selection of a suitable functional (e.g., B3LYP or PBE0) and a basis set (e.g., 6-31G(d,p) or def2-TZVP). nih.govresearchgate.net The output of such a calculation would provide the optimized bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. researchgate.net
Table 1: Illustrative DFT-Calculated Ground State Properties of this compound
| Property | Illustrative Value |
| Total Energy (Hartree) | -1255.45 |
| HOMO Energy (eV) | -6.21 |
| LUMO Energy (eV) | -1.89 |
| HOMO-LUMO Gap (eV) | 4.32 |
| Dipole Moment (Debye) | 3.54 |
Note: The values in this table are illustrative and represent typical data that would be obtained from a DFT calculation.
Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate electronic structure information. researchgate.net While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking the results of other methods and for obtaining precise values for properties like electron correlation energies.
For this compound, high-level ab initio calculations could be employed to refine the understanding of its electronic structure, particularly for studying excited states or systems where electron correlation plays a crucial role.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent processes.
For this compound, MD simulations would be particularly useful for understanding the flexibility of the carboxylic acid and amino groups relative to the rigid naphthalene (B1677914) core. By simulating the molecule's movement over nanoseconds or longer, it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The insights gained from MD simulations can be especially relevant in the context of functionalized naphthalenes, which have diverse applications. acs.orglifechemicals.comnih.gov
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can be used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra or for identifying unknown compounds. arxiv.org
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool in structure elucidation. nmrdb.orgnmrdb.org Computational methods, often based on DFT, can calculate the magnetic shielding tensors for each nucleus in the molecule. These values can then be converted into predicted chemical shifts that can be compared with experimental ¹H and ¹³C NMR spectra.
IR Frequencies: Similarly, the vibrational frequencies of a molecule can be calculated computationally. nih.gov These calculations provide a theoretical infrared (IR) spectrum, where the positions and intensities of the absorption bands correspond to the molecule's vibrational modes. Comparing the predicted IR spectrum with an experimental one can help to confirm the molecular structure and the presence of specific functional groups. For instance, in this compound, the characteristic vibrational frequencies of the N-H, O-H, C=O, and C-Cl bonds can be predicted.
Table 2: Illustrative Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
| ¹H NMR | Chemical Shift (ppm) - Aromatic H | 7.2 - 8.5 |
| Chemical Shift (ppm) - NH₂ | 4.5 - 5.5 | |
| Chemical Shift (ppm) - COOH | 10.0 - 12.0 | |
| ¹³C NMR | Chemical Shift (ppm) - C=O | 165 - 175 |
| Chemical Shift (ppm) - C-Cl | 125 - 135 | |
| Chemical Shift (ppm) - C-NH₂ | 140 - 150 | |
| IR | Vibrational Frequency (cm⁻¹) - N-H stretch | 3300 - 3500 |
| Vibrational Frequency (cm⁻¹) - O-H stretch | 2500 - 3300 (broad) | |
| Vibrational Frequency (cm⁻¹) - C=O stretch | 1680 - 1710 |
Note: The values in this table are illustrative and represent typical data that would be obtained from spectroscopic predictions.
Structure-Activity Relationship (SAR) Modeling and Predictive Analytics
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or other properties. nih.govnih.gov These models are widely used in drug discovery and toxicology to predict the activity of new compounds and to optimize the properties of lead molecules. researchgate.net
For this compound, SAR modeling could be employed to explore how variations in its structure might affect a particular biological activity. For example, by computationally modifying the substituents on the naphthalene ring, it would be possible to build a model that predicts how these changes influence the compound's potency or selectivity for a specific biological target. This approach relies on the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties.
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.
For this compound, computational transition state analysis could be used to study a variety of potential reactions, such as electrophilic aromatic substitution or reactions involving the carboxylic acid or amino groups. researchgate.net By calculating the structure and energy of the transition state, it is possible to determine the activation energy of the reaction, which provides insight into the reaction rate. This type of analysis can be crucial for understanding the reactivity of the molecule and for designing synthetic routes.
Research Applications and Functional Materials Derived from 3 Amino 7 Chloro 2 Naphthoic Acid
Utility as a Synthon in Complex Organic Synthesis
As a synthon, 3-Amino-7-chloro-2-naphthoic acid possesses the key structural features to be a valuable starting material in multi-step organic syntheses.
Building Block for Pharmaceutical Intermediates and Analogues
There is a lack of specific literature detailing the use of this compound as a direct precursor for pharmaceutical intermediates. However, the broader class of aminonaphthoic acids and chloro-substituted aromatic compounds are integral to medicinal chemistry. For instance, the related compound 3-[(7-chloro-4-quinolyl)amino]-2-naphthoic acid is investigated for its potential antimicrobial and anticancer activities. This suggests that this compound could theoretically be a precursor to similar quinoline-based therapeutic agents. The synthesis of such complex molecules often involves the coupling of a chlorinated quinoline (B57606) with an amino-functionalized scaffold.
Precursor for Advanced Dyes, Pigments, and Organic Electronic Materials
The synthesis of azo dyes frequently involves the diazotization of an aromatic amine followed by coupling with a suitable partner. While there are no specific reports on dyes derived from this compound, the synthesis of monoazo disperse dyes from other chloro-amino quinazolines has been described, demonstrating the general utility of such building blocks in dye chemistry. The chloro-substituent can modulate the color and fastness properties of the resulting dyes.
In the realm of organic electronics, naphthalene-based compounds are of interest for their potential in creating organic light-emitting diodes (OLEDs) and other devices. The specific contribution of a this compound core to the electronic properties of such materials has not been documented.
Development of Advanced Materials
The functional groups present in this compound make it a candidate for the construction of advanced materials with tailored properties.
Design of Fluorescent Probes and Chemical Sensors (e.g., for specific anion detection)
While there is no specific research on fluorescent probes derived from this compound, its unchlorinated analog, 3-amino-2-naphthoic acid, has been utilized as a turn-on fluorescent probe for the detection of the cyanate (B1221674) anion. The inherent fluorescence of the naphthalene (B1677914) core can be modulated by the interaction of the amino and carboxyl groups with specific analytes. It is conceivable that the electronic properties of the chloro-substituent in this compound could be exploited to fine-tune the selectivity and sensitivity of such sensors.
Application in Supramolecular Architectures and Functional Co-crystals
The formation of co-crystals and other supramolecular assemblies relies on non-covalent interactions such as hydrogen bonding and π-π stacking. The amino and carboxylic acid groups of this compound are excellent hydrogen bond donors and acceptors, respectively. The naphthalene ring system can participate in π-π stacking interactions. These features make it a promising candidate for the design of novel supramolecular structures. However, specific studies detailing the co-crystallization of this compound with other molecules are not found in the current literature.
Ligands in Catalysis, including Photocatalytic Systems
The amino and carboxylate groups of this compound could potentially chelate metal ions, making it a ligand for the synthesis of metal-organic frameworks (MOFs) or homogeneous catalysts. The naphthalene core also suggests potential applications in photocatalysis, where it could act as a photosensitizer. To date, there is no specific research that demonstrates the use of this compound as a ligand in catalytic systems.
Exploration in Biological Research Tools and Receptor Interactions
The unique structural scaffold of this compound and its derivatives has prompted their investigation in various domains of biological research. These explorations leverage the compound's chemical properties for the development of novel research tools and for probing complex biological systems, such as receptor interactions and peptide chemistry. The following sections detail the specific applications of this class of compounds in these areas.
Probing Biomarker Detection Mechanisms
The detection of biomarkers is a cornerstone of modern diagnostics and biomedical research. While direct applications of this compound in biomarker detection are not extensively documented, the broader class of amino-naphthoic acids serves as a valuable proxy for understanding potential mechanisms. For instance, the closely related compound, 3-amino-2-naphthoic acid, has been utilized as an internal standard for the simultaneous quantification of other molecules, such as levetiracetam (B1674943) and gabapentin, in plasma using ultra-pressure liquid chromatography coupled with tandem mass spectrometry (UPLC-TQD). biocrick.com This highlights the utility of the amino-naphthoic acid backbone in developing robust analytical methods essential for biomarker validation.
Furthermore, studies have demonstrated the detection of 3-amino-2-naphthoic acid itself as a model endocrine-disrupting chemical (EDC) using beta-cyclodextrin (B164692) decorated nanostructured Surface-Enhanced Raman Scattering (SERS) substrates. biocrick.com This technique achieved a limit of detection in the micromolar range, showcasing the potential for developing sensitive detection platforms for molecules with this scaffold. biocrick.com The inherent fluorescence of some naphthoic acid derivatives also presents an opportunity for their use as fluorescent probes. For example, methyl anthranilate has been identified as a fluorescent dye for the detection of 3-amino-2-naphthoic acid in biological samples, a principle that could be extended to chlorinated analogs for specific biomarker detection assays. biosynth.com
These examples collectively suggest that the this compound structure is amenable to integration into various biomarker detection platforms, including mass spectrometry and SERS, and could potentially be developed into fluorescent probes for bio-imaging applications.
Investigation of Allosteric Modulatory Activity on Receptors (e.g., NMDA receptor inhibitors)
A significant area of research for this compound and its analogs is their activity as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors. nih.gov NMDA receptors are critical for synaptic plasticity and function in the central nervous system, and their over-activation is implicated in numerous neurological conditions. nih.govamericanpeptidesociety.org Allosteric modulators, which bind to a site on the receptor distinct from the agonist binding site, offer a nuanced approach to regulating receptor activity. biocrick.com
Derivatives of 2-naphthoic acid represent a functionally diverse family of NMDA receptor allosteric modulators. biocrick.com Structure-activity relationship studies have revealed that substitutions on the naphthoic acid core are crucial for their inhibitory activity and subtype selectivity. nih.gov Specifically, the addition of a 3-amino group to the 2-naphthoic acid scaffold has been shown to increase the inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptor subtypes. nih.govamericanpeptidesociety.org This suggests that the amino group plays a key role in the interaction with the allosteric binding site on these specific receptor subunit combinations.
The table below summarizes the impact of substitutions on the 2-naphthoic acid scaffold on NMDA receptor activity, as derived from foundational studies in the field.
| Compound/Substitution | Effect on NMDA Receptor Activity | Receptor Subtype Selectivity |
| 2-Naphthoic acid | Low inhibitory activity | Low activity at GluN2A-containing receptors |
| 3-Amino addition to 2-naphthoic acid | Increased inhibitory activity | Increased activity at GluN1/GluN2C and GluN1/GluN2D |
| 3-Hydroxy addition to 2-naphthoic acid | Increased inhibitory activity (more so than 3-amino) | Increased activity at GluN1/GluN2C and GluN1/GluN2D |
These findings underscore the potential for developing compounds like this compound as selective allosteric inhibitors of NMDA receptors. The chloro- substitution at the 7-position could further refine the pharmacological profile, potentially enhancing potency or altering subtype selectivity. These molecules serve as valuable tools for probing the structure and function of NMDA receptors and as lead compounds for the development of novel therapeutics for neurological disorders. nih.govamericanpeptidesociety.org
Incorporation into Hybrid Natural Products
The synthesis of hybrid molecules, which combine structural motifs from different sources to create novel functionalities, is a burgeoning field in medicinal chemistry. The amino-naphthoic acid scaffold is an attractive building block for creating such hybrids due to its rigid structure and potential for biological activity.
Recent research has demonstrated the biological transformation of 3-amino-2-naphthoic acid by the deep-sea-derived bacterium Serinicoccus marinus KDM482. nih.gov This process yielded two new dimerized derivatives of the parent compound. nih.gov This finding is significant as it showcases a method for incorporating the amino-naphthoic acid core into more complex molecular architectures through biocatalysis, a key strategy in the generation of natural product-like molecules. nih.gov
Furthermore, the broader family of naphthoquinones, which are structurally related to naphthoic acids, are frequently used in the design of hybrid molecules with antineoplastic properties. nih.gov For example, hybrids of 1,4-naphthoquinone (B94277) and urazole (B1197782) have been synthesized and shown to possess anticancer activity. nih.gov The synthetic strategies employed in these studies, which often involve the condensation of the naphthoquinone moiety with other heterocyclic systems, could potentially be adapted for this compound. This would allow for its incorporation into novel hybrid compounds, leveraging its unique electronic and steric properties to explore new biological activities. The synthesis of naphthoquinone amino acid derivatives further illustrates the utility of combining these structural units to create molecules with potential therapeutic applications, such as proteasome inhibitors. nih.gov
Role in Solution Phase Peptide Synthesis Methodologies
Peptide synthesis is a fundamental tool in chemical biology and drug discovery. While solid-phase peptide synthesis (SPPS) is the most common method, solution-phase synthesis remains important, particularly for large-scale production and the synthesis of complex peptides. nih.gov The structure of this compound, containing both a carboxylic acid and an amino group, allows it to function as an unnatural amino acid that can be incorporated into peptide chains.
The utility of the closely related 3-amino-2-naphthoic acid in peptide synthesis is recognized, with some suppliers noting its suitability for solution-phase peptide synthesis. sigmaaldrich.com In this context, the amino group of the naphthoic acid can be coupled to the carboxylic acid of a protected amino acid or peptide, and its own carboxylic acid can be activated for reaction with the amino group of another molecule. Standard peptide coupling reagents, such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), are used to facilitate these amide bond formations in an organic solvent like dichloromethane (B109758) (DCM). nih.gov
The general scheme for incorporating an amino-naphthoic acid into a peptide chain in solution phase is as follows:
Protection: The amino group of the amino-naphthoic acid is protected (e.g., with a Boc or Fmoc group).
Activation: The carboxylic acid of the protected amino-naphthoic acid is activated using a coupling reagent.
Coupling: The activated species reacts with the free amino group of a peptide chain.
Deprotection: The protecting group on the amino-naphthoic acid moiety is removed, allowing for further elongation of the peptide chain.
This process allows for the insertion of the rigid, aromatic this compound scaffold into a peptide sequence. This can be used to induce specific secondary structures, to act as a fluorescent reporter group, or to introduce novel interaction surfaces for studying peptide-protein interactions. The synthesis of naphthoquinone amino acid derivatives, which involves the condensation of amino acids with a naphthoquinone core, further exemplifies the chemical principles that would govern the use of this compound in peptide chemistry. nih.gov
Emerging Research Frontiers and Challenges for 3 Amino 7 Chloro 2 Naphthoic Acid
Development of Highly Selective and Sustainable Synthetic Routes
A significant hurdle in the study of 3-Amino-7-chloro-2-naphthoic acid is the lack of established, high-yield synthetic pathways. Research into its parent compound, 3-Amino-2-naphthoic acid, often involves high-temperature and high-pressure conditions, such as reacting 3-hydroxy-2-naphthoic acid with ammonia (B1221849) and zinc chloride at 195°C in an autoclave. chemicalbook.com A modern challenge is to adapt such methods to introduce a chloro- group at the 7-position with high regioselectivity, avoiding the formation of unwanted isomers.
A patented alternative process for the parent compound involves a multi-step synthesis starting from o-phthalaldehyde, proceeding through hydrolysis and a Curtius-type rearrangement (DPPA reaction), which avoids high-pressure equipment. google.com Adapting such a route for the chlorinated analog would be a key goal. The development of sustainable methods using greener catalysts and less harsh conditions is a major frontier. For instance, research on the synthesis of related 1-amidoalkyl-2-naphthols has demonstrated the use of tannic acid, a biodegradable and cost-effective catalyst, under solvent-free conditions, which could serve as a model for future green syntheses. arabjchem.org
Table 1: Comparison of Synthetic Approaches for Naphthoic Acid Derivatives
| Method | Starting Materials | Conditions | Advantages | Challenges for Application to this compound |
|---|---|---|---|---|
| Bucherer-Lepetit reaction | 3-hydroxy-2-naphthoic acid, Ammonia, Zinc Chloride | 195°C, High Pressure (1.38-2.75 MPa), 72h chemicalbook.com | Established for parent compound | High energy consumption; lack of selectivity with chlorinated substrates. |
| Multi-step from o-phthalaldehyde | o-phthalaldehyde, Tri-n-butylphosphine, DPPA | Mild conditions, no high pressure google.com | Improved safety profile; lower energy use | Requires adaptation for a chlorinated starting material; multi-step process may lower overall yield. |
| Green Catalysis Model | β-naphthol, Aldehydes, Amides | Tannic acid catalyst, solvent-free, microwave irradiation arabjchem.org | Environmentally friendly, short reaction times | Model for a different final product; requires significant adaptation for naphthoic acid synthesis. |
Rational Design of Derivatives with Tunable Optical and Electronic Properties
3-Amino-2-naphthoic acid and its derivatives are known for their interesting optical properties. The parent compound itself has been developed as a "turn-on" fluorescence probe for the specific detection of the cyanate (B1221674) anion (CNO-), a biomarker for chronic kidney disease. chemicalbook.comchemicalbook.com This probe is weakly fluorescent on its own but exhibits a nine-fold increase in green fluorescence upon reacting with CNO-, allowing for highly sensitive detection down to 260 nM. chemicalbook.comchemicalbook.com
A major research frontier is the rational design of derivatives of this compound to precisely tune these properties. The introduction of a chloro- group, an electron-withdrawing substituent, on the naphthalene (B1677914) ring is expected to significantly alter the electronic structure and, consequently, the absorption and emission spectra of the molecule. This could lead to probes with different colorimetric responses, enhanced quantum yields, or selectivity for other analytes. Research on related polycyclic oxazoles derived from 3-amino-2-naphthol (B167251) shows that their fluorescence properties can be systematically modified, providing a blueprint for how derivatives of the title compound could be developed for use as cellular stains, pH sensors, or environmentally sensitive dyes. mdpi.com
In-depth Mechanistic Studies of its Biological and Catalytic Activities
While this compound itself has no documented biological activity, its core structure is a key building block in compounds with significant potential. The parent molecule, 3-Amino-2-naphthoic acid, is used to synthesize novel hybrids of acronycine and duocarmycin, which are known natural products with biological functions. chemicalbook.com Furthermore, derivatives of related naphthoquinones have shown selective antitumor activity against cervical and breast cancer cell lines. nih.gov
The challenge lies in conducting the foundational research to understand how the 7-chloro substituent impacts these interactions. In-depth mechanistic studies would be required to determine if this compound or its derivatives can act as enzyme inhibitors, DNA intercalators, or receptor ligands. For example, some studies suggest that related aminonaphthoic acid structures may bind to DNA and inhibit synthesis and transcription. biosynth.com Understanding the precise mechanism of action is crucial for any future therapeutic development. Similarly, while related amino acids are used in asymmetric catalysis, the potential for the title compound to act as a chiral ligand or catalyst remains a completely unexplored and challenging frontier. rsc.org
Integration into Multifunctional Materials and Devices
The structural characteristics of aminonaphthoic acids, featuring an aromatic core with both amino and carboxylic acid functional groups, make them versatile building blocks for materials science. chemicalbook.com 3-Amino-2-naphthoic acid is a known intermediate in the synthesis of dyes and pigments, particularly azo dyes for the textile industry. chemimpex.com Its derivatives are also used in polymer chemistry to enhance properties like thermal stability and mechanical strength. chemimpex.com
A key research challenge is to synthesize this compound in sufficient quantities to explore its integration into advanced materials. The presence of the chlorine atom could enhance properties such as flame retardancy or modify the electronic properties of resulting polymers, making them suitable for organic electronics. ajpchem.org The frontier lies in polymerizing the molecule or grafting it onto surfaces to create multifunctional materials, such as chemical sensors integrated into devices or specialized coatings with unique optical and physical properties.
Computational-Guided Discovery of Novel Applications
Given the expense and difficulty of novel synthesis, computational chemistry offers a powerful and efficient frontier for initial exploration. Quantitative structure–activity relationship (QSAR) studies and other computational methods are used to predict the chemical reactivity and biological activities of substituted naphthoic acids. ajpchem.org These studies can estimate physicochemical properties like the HOMO-LUMO gap, chemical hardness, dipole moment, and rotational energy barriers, which correlate with a compound's electronic, optical, and biological behavior. ajpchem.org
A significant challenge and opportunity is to apply these computational tools to this compound. By building a computational model, researchers can predict how the 7-chloro substituent influences the molecule's properties compared to its parent compound. This in silico approach can guide synthetic efforts by identifying derivatives with the most promising characteristics for specific applications, such as anticancer agents or novel optical materials, before committing to extensive laboratory work. nih.gov
Table 2: Predicted Impact of 7-Chloro Substitution (Hypothetical)
| Property | Parent Compound (3-Amino-2-naphthoic acid) | Predicted Effect of 7-Chloro Group | Potential Application Frontier |
|---|---|---|---|
| Fluorescence | Green fluorescence upon CNO- binding chemicalbook.com | Red-shift in emission spectrum; altered analyte selectivity | Development of new colorimetric sensors |
| Electronic Properties | Semiconductor characteristics | Lowered LUMO energy; modified band gap | Organic electronic devices, dye-sensitized solar cells ajpchem.org |
| Biological Activity | Building block for bioactive hybrids chemicalbook.com | Altered binding affinity to biological targets (enzymes, DNA) | Design of novel therapeutic agents |
| Polymer Properties | Enhances thermal stability chemimpex.com | Potential for increased flame retardancy, modified conductivity | Creation of advanced functional polymers |
Green Chemistry Principles in its Synthesis and Application
Adhering to the principles of green chemistry is a critical challenge for all modern chemical research. The traditional synthesis for 3-Amino-2-naphthoic acid relies on high temperatures and pressures, which are energy-intensive. chemicalbook.com A major research frontier is the development of synthetic routes for this compound that align with green principles. This includes using less hazardous solvents, employing catalytic rather than stoichiometric reagents, and designing processes that are more atom-economical.
Recent advancements in the synthesis of related naphthoquinone and naphthol derivatives provide a roadmap. These include the use of microwave-assisted synthesis to reduce reaction times and energy consumption, the exploration of biodegradable catalysts like tannic acid, and the use of eco-friendly reaction media like aqueous acetic acid. arabjchem.orgnih.govrsc.org Applying these principles to the synthesis of this compound would not only make its production more sustainable but also safer and more cost-effective, which is essential for any large-scale application. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
